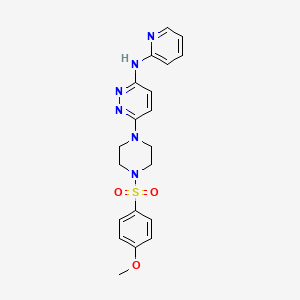![molecular formula C20H22FN3O4S B1649656 N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide CAS No. 1029767-50-7](/img/structure/B1649656.png)
N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorobenzyl group, a methyl group, and a benzazepinyl sulfonyl group attached to a glycinamide backbone. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzazepinyl Intermediate: The benzazepinyl intermediate can be synthesized through a cyclization reaction of a suitable precursor, such as 2-aminobenzylamine, with a ketone or aldehyde.
Sulfonylation: The benzazepinyl intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Glycinamide: The sulfonylated benzazepinyl intermediate is coupled with glycinamide in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Introduction of the Fluorobenzyl and Methyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluorobenzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-fluorobenzyl)-N~2~-methyl-N~2~-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sul
Eigenschaften
CAS-Nummer |
1029767-50-7 |
|---|---|
Molekularformel |
C20H22FN3O4S |
Molekulargewicht |
419.5 |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-2-[methyl-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonyl]amino]acetamide |
InChI |
InChI=1S/C20H22FN3O4S/c1-24(13-20(26)22-12-14-5-7-16(21)8-6-14)29(27,28)17-9-10-18-15(11-17)3-2-4-19(25)23-18/h5-11H,2-4,12-13H2,1H3,(H,22,26)(H,23,25) |
InChI-Schlüssel |
KQOKLHZMCCZQGV-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |
Kanonische SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B1649573.png)





![N-{3-[(2-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethyl-2-thienyl}thiophene-2-carboxamide](/img/structure/B1649586.png)
![Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-](/img/structure/B1649589.png)
![8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1649590.png)





